Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate
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Overview
Description
Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate is a complex organic compound that features a pyrazolo-thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazolo-thiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step often involves nucleophilic substitution reactions where the phenoxy group is introduced.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohols.
Substitution products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]oxazin-4-yl)phenoxy]acetate: Similar structure but with an oxazine ring instead of a thiazine ring.
Methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]diazin-4-yl)phenoxy]acetate: Similar structure but with a diazine ring.
Uniqueness
The presence of the thiazine ring in methyl 2-[4-(1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, offering potential advantages in specific applications.
Properties
Molecular Formula |
C18H21N3O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[4-(6-methyl-3-oxo-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C18H21N3O4S/c1-10(2)21-17-15(18(23)20-21)16(26-11(3)19-17)12-5-7-13(8-6-12)25-9-14(22)24-4/h5-8,10,16H,9H2,1-4H3,(H,20,23) |
InChI Key |
GXNUUAHHCRDUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)OCC(=O)OC)C(=O)NN2C(C)C |
Origin of Product |
United States |
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